molecular formula C18H19N3O3 B2441191 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034340-85-5

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2441191
CAS No.: 2034340-85-5
M. Wt: 325.368
InChI Key: ABQWECQDDOFPKR-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a furan ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. The process may include the formation of the isoxazole ring through cyclization reactions, followed by the introduction of the furan and pyridine rings via coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide
  • 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)butanamide
  • 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)pentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-16(13(2)24-21-12)5-6-18(22)20-10-14-8-15(11-19-9-14)17-4-3-7-23-17/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQWECQDDOFPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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